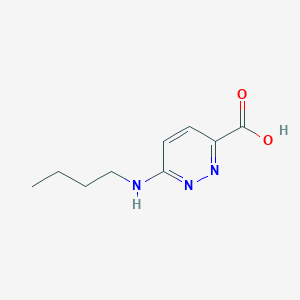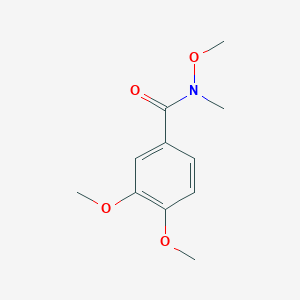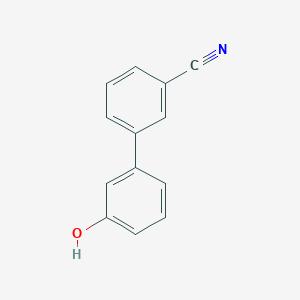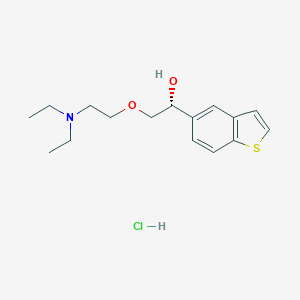
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of T-588 involves several steps:
Reaction of Dimethyl Sulfate with Dimethyl Sulfide: This reaction, facilitated by sodium methoxide in acetonitrile, produces dimethyl (methylene)-lambda4-sulfane.
Condensation with Benzo[b]thiophene-5-carbaldehyde: The intermediate is then condensed with benzo[b]thiophene-5-carbaldehyde in the same solvent to yield 2-(benzo[b]thiophen-5-yl)oxirane.
Reaction with 2-(Dimethylamino)ethanol: This step, using potassium tert-butoxide in hot dimethyl sulfoxide or hot dimethylformamide, produces racemic T-588.
Optical Resolution: The racemic mixture is resolved by treatment with acetic anhydride in refluxing toluene, followed by reaction with D-dibenzoyltartaric acid in ethyl acetate/acetone/water.
Deacetylation and Salification: The resulting salt is deacetylated with sodium methoxide in methanol and salified with ethanolic hydrochloric acid to obtain T-588.
Analyse Chemischer Reaktionen
T-588 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind für die Modifizierung der funktionellen Gruppen innerhalb der Verbindung unerlässlich.
Substitutionsreaktionen: Häufige Reagenzien sind Kalium-tert-butoxid und Dimethylsulfoxid, die die Substitution von funktionellen Gruppen erleichtern.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das neuroprotektive Mittel T-588 selbst.
Wissenschaftliche Forschungsanwendungen
T-588 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neuroprotektion: Es wurde gezeigt, dass es Motoneuronen vor Glutamat-induzierter Neurotoxizität schützt.
Kognitive Verbesserung: T-588 lindert Berichten zufolge Lern- und Gedächtnisdefizite in Tiermodellen von Demenz.
Synaptische Plastizität: Es erleichtert die langfristige synaptische Plastizität im Gyrus dentatus von frei beweglichen Ratten.
Neurotrope Wirkungen: T-588 steigert das Neuritenwachstum und die Cholinacetyltransferase-Aktivität in kultivierten Neuronen.
5. Wirkmechanismus
T-588 entfaltet seine Wirkungen durch mehrere Mechanismen:
Reduktion der Freisetzung von zytoplasmatischem Calcium: Es verhindert die Langzeitdepression in Purkinje-Zellen, indem es die Freisetzung von zytoplasmatischem Calcium aus intrazellulären Speichern reduziert.
Neurotrope Wirkung: T-588 fördert das Neuritenwachstum und erhöht die Cholinacetyltransferase-Aktivität, die für das Überleben und die Funktion von Neuronen entscheidend sind.
Hemmung der Astrozyten-Apoptose: Es hemmt die Astrozyten-Apoptose über den Mitogen-aktivierten Protein-Kinase-Signalweg.
Wirkmechanismus
T-588 exerts its effects through several mechanisms:
Reduction of Cytosolic Calcium Release: It prevents long-term depression in Purkinje cells by reducing cytosolic calcium release from intracellular stores.
Neurotrophic Action: T-588 promotes neurite outgrowth and increases choline acetyltransferase activity, which are crucial for neuron survival and function.
Inhibition of Astrocyte Apoptosis: It inhibits astrocyte apoptosis via the mitogen-activated protein kinase signaling pathway.
Vergleich Mit ähnlichen Verbindungen
T-588 ist im Vergleich zu anderen neuroprotektiven und kognitiv-verbessernden Mitteln aufgrund seiner spezifischen Molekülstruktur und Wirkmechanismen einzigartig. Ähnliche Verbindungen umfassen:
Donepezil: Wird bei Alzheimer-Krankheit eingesetzt, hemmt es hauptsächlich Acetylcholinesterase.
Memantin: Eine weitere Alzheimer-Behandlung, es wirkt als NMDA-Rezeptor-Antagonist.
Rivastigmin: Wird ebenfalls bei Alzheimer eingesetzt, hemmt es sowohl Acetylcholinesterase als auch Butyrylcholinesterase.
T-588 zeichnet sich durch seine doppelte Wirkung aus, das Neuritenwachstum zu fördern und Neuronen vor Glutamat-induzierter Toxizität zu schützen .
Eigenschaften
CAS-Nummer |
142935-03-3 |
|---|---|
Molekularformel |
C16H24ClNO2S |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |
InChI-Schlüssel |
BKMCUGFGPQNYHG-RSAXXLAASA-N |
SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Isomerische SMILES |
CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonyme |
1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride T 588 T-588 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


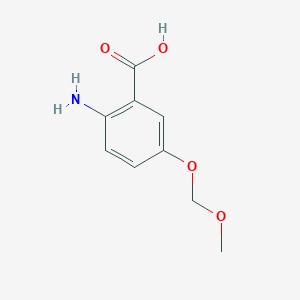
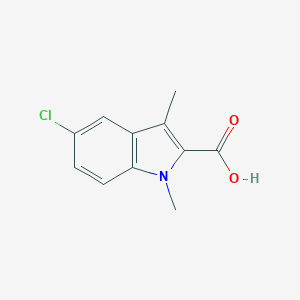


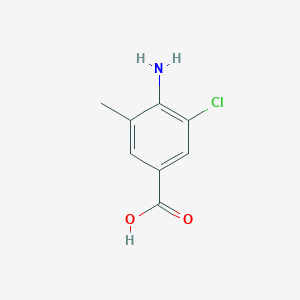
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
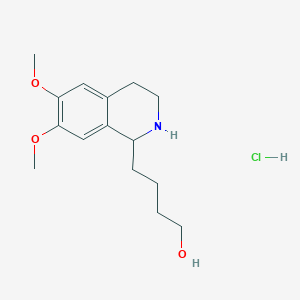
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
